![molecular formula C14H15NO B5873535 4-[(4-methylbenzyl)amino]phenol](/img/structure/B5873535.png)
4-[(4-methylbenzyl)amino]phenol
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Overview
Description
4-[(4-methylbenzyl)amino]phenol, also known as MBAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBAP is a phenolic compound that has a methyl group and benzylamine group attached to its structure. This compound is widely used in the synthesis of various organic compounds and has been studied for its potential biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 4-[(4-methylbenzyl)amino]phenol is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the activity of certain enzymes, including xanthine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
4-[(4-methylbenzyl)amino]phenol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
4-[(4-methylbenzyl)amino]phenol has several advantages for use in laboratory experiments, including its ease of synthesis and low cost. However, its potential toxicity and limited solubility in water may limit its use in certain applications.
Future Directions
There are several future directions for research on 4-[(4-methylbenzyl)amino]phenol, including further investigation of its potential pharmacological properties and development of new synthetic methods for its preparation. Additionally, the use of 4-[(4-methylbenzyl)amino]phenol in the synthesis of novel organic compounds and materials may also be an area of future research.
Synthesis Methods
The synthesis of 4-[(4-methylbenzyl)amino]phenol can be achieved through various methods, including the reduction of 4-nitrobenzylamine using sodium borohydride in the presence of a palladium catalyst. Another method involves the reaction of 4-methylphenol with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 4-[(4-methylbenzyl)amino]phenol.
Scientific Research Applications
4-[(4-methylbenzyl)amino]phenol has been extensively studied for its potential applications in various fields, including the synthesis of organic compounds, pharmaceuticals, and agrochemicals. It has been used as a starting material for the synthesis of various dyes, antioxidants, and surfactants. In addition, 4-[(4-methylbenzyl)amino]phenol has been investigated for its potential antibacterial, antifungal, and antiviral properties.
properties
IUPAC Name |
4-[(4-methylphenyl)methylamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-2-4-12(5-3-11)10-15-13-6-8-14(16)9-7-13/h2-9,15-16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKQHOISYIBLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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